3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
CAS No.: 1435804-21-9
Cat. No.: VC2865837
Molecular Formula: C11H12Cl2FN3O
Molecular Weight: 292.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1435804-21-9 |
|---|---|
| Molecular Formula | C11H12Cl2FN3O |
| Molecular Weight | 292.13 g/mol |
| IUPAC Name | 3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClFN3O.ClH/c12-7-3-1-4-8(13)10(7)11-15-9(17-16-11)5-2-6-14;/h1,3-4H,2,5-6,14H2;1H |
| Standard InChI Key | KYVRVYJMRKSXFW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |
Introduction
Chemical Structure and Properties
The compound is characterized by a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group and a propan-1-amine side chain, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₂Cl₂FN₃O, and it has a molecular weight of 292.13 g/mol (Table 1).
| Property | Value |
|---|---|
| CAS Number | 1435804-21-9 |
| Molecular Formula | C₁₁H₁₂Cl₂FN₃O |
| Molecular Weight | 292.13 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |
| InChIKey | KYVRVYJMRKSXFW-UHFFFAOYSA-N |
| PubChem CID | 71829639 |
Table 1: Key Chemical Identifiers
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 2-chloro-6-fluorophenyl substituent introduces electron-withdrawing effects, influencing the compound’s reactivity and potential bioactivity. The propan-1-amine side chain enhances water solubility and may facilitate interactions with biological targets.
Table 2: Structural and Functional Comparison
Comparative Analysis with Patent-Disclosed Derivatives
Patent WO2017222951A1 highlights trifluoromethyl-substituted oxadiazoles for therapeutic applications. Key distinctions from the target compound include:
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Substituent Effects:
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Trifluoromethyl groups enhance metabolic stability but may reduce solubility.
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Chloro-fluoro substituents balance electronic effects and lipophilicity.
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Biological Targets:
Applications in Drug Discovery
The compound serves as a pharmaceutical intermediate for synthesizing more complex molecules. Its utility lies in:
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Scaffold Optimization: Modifying the oxadiazole core or aromatic substituents to improve potency or selectivity.
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Salt Formation: The hydrochloride counterion enhances crystallinity and bioavailability.
Research Gaps and Future Directions
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In Vitro/In Vivo Studies:
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Assessing DPP-4 inhibition or antimicrobial activity.
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Structure-Activity Relationships (SAR):
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Exploring the impact of substituent positions (e.g., 2-chloro vs. 3-chloro) on activity.
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Crystallography:
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Elucidating binding modes to target enzymes through X-ray studies.
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